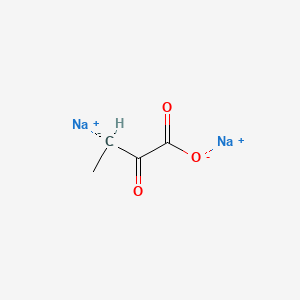

Sodium 2-oxobutyrate, monosodium salt

Description

Ubiquity and Significance of 2-Oxobutyrate in Diverse Organisms

2-Oxobutyrate is a universally present metabolic intermediate, found in organisms ranging from bacteria to humans, underscoring its fundamental importance in biochemistry. nih.gov Its significance stems from its role as a crucial link between the metabolism of amino acids and central energy-yielding pathways.

The compound is involved in the metabolism of numerous amino acids, including glycine (B1666218), methionine, valine, leucine (B10760876), serine, threonine, and isoleucine. hmdb.caecmdb.ca It is a key product of the degradation of threonine (catalyzed by threonine dehydratase) and cystathionine (B15957). ecmdb.camedchemexpress.comwikipedia.org Once formed, 2-oxobutyrate can be converted into propionyl-CoA, which then enters the citric acid cycle after being carboxylated to methylmalonyl-CoA and rearranged to succinyl-CoA. hmdb.caecmdb.camedchemexpress.com This pathway highlights its role in providing anaplerotic input to the TCA cycle.

Furthermore, 2-oxobutyrate serves as a vital precursor in the biosynthesis of several important compounds. It is the direct backbone for the synthesis of the amino acid L-isoleucine. nih.gov It is also a starting point for the production of L-2-aminobutyric acid, and in some microorganisms, for the biofuels 1-propanol (B7761284) and 1-butanol. nih.gov

While essential, the intracellular concentration of 2-oxobutyrate must be tightly regulated. Accumulation of this metabolite can lead to cellular toxicity, particularly in microorganisms, where it can cause growth arrest. nih.govresearchgate.net This toxicity is partly due to its structural similarity to pyruvate (B1213749), which allows it to competitively inhibit enzymes crucial for central carbon metabolism, such as the pyruvate dehydrogenase complex. nih.govsemanticscholar.org

Table 1: Key Metabolic Roles of 2-Oxobutyrate

| Metabolic Role | Description | Key Pathways Involved | Related Organisms |

| Amino Acid Catabolism | Serves as a degradation product of specific amino acids. | Threonine degradation, Methionine metabolism, Cysteine metabolism. ecmdb.cagenome.jp | Bacteria, Fungi, Humans. nih.govasm.org |

| Amino Acid Biosynthesis | Acts as a precursor for the synthesis of L-isoleucine. | Isoleucine biosynthesis. nih.govgenome.jp | Bacteria, Archaea, Fungi. asm.org |

| Central Metabolism Link | Connects amino acid metabolism to the citric acid cycle. | Propanoate metabolism, Citric Acid Cycle. hmdb.camedchemexpress.com | Most organisms. |

| Precursor for Biofuels | Starting molecule for the synthesis of 1-propanol and 1-butanol. | 2-Oxobutyrate derivative biosynthesis pathways. nih.gov | Genetically engineered microorganisms (e.g., E. coli). nih.gov |

Historical Perspectives on the Elucidation of 2-Oxobutyrate Metabolic Roles

The study of 2-oxobutyrate's role in metabolism has evolved over several decades. Early research focused on identifying the enzymatic reactions that produce and consume it. A notable 1969 study by Buchanan elucidated the role of the iron-sulfur protein ferredoxin in the synthesis of α-ketobutyrate from propionyl-CoA and carbon dioxide in both photosynthetic and nonphotosynthetic bacteria. wikipedia.org This provided early insights into its formation outside of amino acid degradation pathways.

By the 1980s, research had expanded to its significance in more complex organisms and in disease. In 1985, a study by Yang and Roth identified a defect in the metabolism of α-ketobutyrate as a new inborn error of metabolism in humans, highlighting its clinical relevance. hmdb.ca A year later, a 1986 paper by Paxton and colleagues detailed the respective roles of the branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase complexes in the catabolism of 2-oxobutyrate, clarifying how the cell processes this key metabolite. hmdb.ca These studies were foundational in establishing 2-oxobutyrate as a critical junction in metabolic pathways. More recent research has focused on its toxic effects at high concentrations and on engineering its metabolic pathways in microorganisms for the production of valuable chemicals. nih.govresearchgate.netsemanticscholar.org

Conceptual Frameworks for Studying Intermediate Metabolism: The Role of 2-Oxobutyrate

The study of 2-oxobutyrate is embedded within broader conceptual frameworks of intermediate metabolism, which seek to understand how networks of biochemical reactions are organized and regulated.

One key framework is the concept of metabolic branch points . 2-Oxobutyrate is a classic example of a metabolite at a branch point, where pathways diverge. It is generated from the catabolism of amino acids like threonine and directs carbon skeletons toward either energy production (via conversion to succinyl-CoA) or biosynthesis (via conversion to isoleucine). nih.govgenome.jp Understanding the regulation of enzymes at these branch points is crucial to understanding cellular resource allocation.

Another important framework is the principle of structural analogy and enzyme promiscuity . 2-Oxobutyrate is a structural analog of pyruvate, differing by only one additional methyl group. nih.gov This similarity means that it can interact with several enzymes that normally bind pyruvate, such as pyruvate dehydrogenase and pyruvate oxidase. nih.govresearchgate.net This "metabolic crosstalk" can be a source of toxicity when 2-oxobutyrate accumulates, but it also represents a point of regulatory integration. The study of 2-oxobutyrate detoxification mechanisms in organisms like Escherichia coli provides a model for how cells evolve to manage the challenges posed by structurally similar metabolites. nih.govresearchgate.netsemanticscholar.org

Finally, 2-oxobutyrate metabolism is a component of 2-oxoacid elongation pathways . These are iterative enzymatic sequences that extend the carbon chain of a 2-oxoacid by one methylene (B1212753) group. asm.orgasm.org This fundamental biochemical process is seen in the biosynthesis of amino acids like leucine (from 2-oxoisovalerate) and lysine (B10760008) in some organisms. The pathway that converts pyruvate to 2-oxobutyrate in some archaea is analogous to these other elongation pathways, demonstrating a recurring evolutionary motif in metabolic pathway design. asm.orgasm.org

Structure

3D Structure of Parent

Properties

CAS No. |

71686-00-5 |

|---|---|

Molecular Formula |

C4H4Na2O3 |

Molecular Weight |

146.05 g/mol |

IUPAC Name |

disodium;2-oxobutanoate |

InChI |

InChI=1S/C4H5O3.2Na/c1-2-3(5)4(6)7;;/h2H,1H3,(H,6,7);;/q-1;2*+1/p-1 |

InChI Key |

HRFHEBSJTFRQPT-UHFFFAOYSA-M |

Canonical SMILES |

C[CH-]C(=O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis of 2 Oxobutyrate

Threonine Catabolism Pathways to 2-Oxobutyrate

The catabolism of threonine is a significant source of 2-oxobutyrate in a wide range of organisms. This process can occur through a primary, well-characterized pathway as well as alternative routes.

The most direct and predominant pathway for the conversion of L-threonine to 2-oxobutyrate is catalyzed by the enzyme L-threonine dehydratase (TDH), also known as threonine deaminase. wikipedia.orgcreative-enzymes.com This enzyme is a key player in the biosynthesis of isoleucine, as 2-oxobutyrate is the immediate precursor for this essential amino acid. wikipedia.orgcreative-enzymes.com

L-Threonine dehydratase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the deamination of L-threonine to produce 2-oxobutyrate and ammonia. wikipedia.org The reaction proceeds through a two-step mechanism. Initially, L-threonine is dehydrated to form an unstable enamine intermediate, 2-aminobut-2-enoate. This intermediate then spontaneously tautomerizes to the imine form, 2-iminobutanoate, which is subsequently hydrolyzed to yield 2-oxobutyrate and ammonia. wikipedia.org

This enzymatic conversion is a critical regulatory point in metabolism. For instance, in many bacteria, the activity of threonine dehydratase is allosterically regulated. It is often inhibited by the end-product of its pathway, L-isoleucine, and activated by L-valine, another branched-chain amino acid, demonstrating a sophisticated feedback control mechanism. wikipedia.orguniprot.org

Table 1: Key Features of L-Threonine Dehydratase (TDH)

| Feature | Description | References |

|---|---|---|

| Enzyme Commission No. | EC 4.3.1.19 | wikipedia.org |

| Alternative Names | Threonine deaminase, Threonine dehydrase, L-threonine ammonia-lyase | wikipedia.orgcreative-enzymes.com |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | wikipedia.org |

| Reaction | L-threonine → 2-oxobutanoate (B1229078) + NH₃ | wikipedia.org |

| Regulation (in some organisms) | Allosterically inhibited by L-isoleucine; Allosterically activated by L-valine | wikipedia.orguniprot.org |

The utilization of the L-threonine dehydratase pathway for 2-oxobutyrate production exhibits variations across different kingdoms of life.

Bacteria: In bacteria such as Escherichia coli and Serratia marcescens, L-threonine dehydratase is a well-studied enzyme crucial for the biosynthesis of isoleucine. wikipedia.orgresearcher.lifenih.gov The enzyme in these organisms is often subject to feedback inhibition by isoleucine. wikipedia.org

Yeast: Similar to bacteria, yeast utilizes threonine dehydratase for isoleucine biosynthesis. wikipedia.org

Plants: In plants like Arabidopsis thaliana, a plastid-localized threonine deaminase, encoded by the OMR1 gene, converts threonine to 2-oxobutyrate as a precursor for isoleucine synthesis. frontiersin.orgnih.gov

Mammals: In many mammals, threonine can be catabolized via two main pathways. One is the L-threonine 3-dehydrogenase (TDH) pathway, and the other is through a cytosolic L-serine/threonine dehydratase (SDS/STH) which produces 2-oxobutanoate. reactome.org Studies in healthy humans suggest that the majority of threonine catabolism proceeds through the 2-oxobutanoate pathway. reactome.org This is consistent with findings that the human gene for mitochondrial L-threonine 3-dehydrogenase appears to be a non-functional pseudogene. reactome.org

Table 2: Threonine Dehydratase Pathway Across Different Organisms

| Organism Type | Primary Enzyme | Cellular Location | Primary Function | References |

|---|---|---|---|---|

| Bacteria | L-Threonine Dehydratase (IlvA in E. coli) | Cytosol | Isoleucine biosynthesis | wikipedia.orguniprot.org |

| Plants | Threonine Deaminase (OMR1 in A. thaliana) | Plastid | Isoleucine biosynthesis | frontiersin.orgnih.gov |

| Mammals (Human) | L-Serine/Threonine Dehydratase (SDS/STH) | Cytosol | Threonine catabolism | reactome.org |

While the L-threonine dehydratase pathway is a primary route, other pathways can also contribute to the formation of 2-oxobutyrate from threonine. One such pathway involves the enzyme L-threonine 3-dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate. asm.orglibretexts.orgnih.gov This intermediate can then be further metabolized. Although this pathway is a major route for threonine utilization in some prokaryotes and eukaryotes, its direct contribution to 2-oxobutyrate pools can be less direct than the TDH pathway. asm.org In some organisms, 2-amino-3-ketobutyrate can be cleaved by 2-amino-3-ketobutyrate CoA ligase to form glycine (B1666218) and acetyl-CoA. asm.orgnih.gov

L-Threonine Dehydratase (TDH) Pathway

Branched-Chain Amino Acid Degradation Pathways to 2-Oxobutyrate

The degradation of branched-chain amino acids (BCAAs) is another significant source of 2-oxobutyrate, specifically from the catabolism of isoleucine.

The catabolism of L-isoleucine is a multi-step process that generates 2-oxobutyrate as an intermediate. The initial step in the breakdown of all three BCAAs (leucine, isoleucine, and valine) is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). researchgate.netmdpi.com This enzyme transfers the amino group from the BCAA to α-ketoglutarate, producing glutamate (B1630785) and the corresponding α-keto acid. mdpi.comyoutube.com

In the case of isoleucine, this transamination reaction yields α-keto-β-methylvalerate (KMV). researchgate.netmdpi.com The subsequent step is an irreversible oxidative decarboxylation of the α-keto acids, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netmdpi.comresearchgate.net This complex converts the respective α-keto acids into their acyl-CoA derivatives. While the degradation of isoleucine ultimately leads to the formation of acetyl-CoA and propionyl-CoA, 2-oxobutyrate itself is not a direct product of the main isoleucine degradation pathway after the initial transamination. Rather, 2-oxobutyrate serves as a precursor for the synthesis of isoleucine. wikipedia.org The degradation of threonine is the more direct route to 2-oxobutyrate, which can then be used for isoleucine synthesis. wikipedia.orgnih.gov

The connection between isoleucine and 2-oxobutyrate lies in the reversibility of the initial transamination step and the metabolic context. However, the primary catabolic flux from isoleucine does not directly produce 2-oxobutyrate. Instead, the degradation of threonine provides the 2-oxobutyrate necessary for isoleucine biosynthesis. nih.gov

Methionine Gamma-Lyase Pathway and 2-Oxobutyrate

The reaction proceeds through a series of steps:

L-methionine is converted to methanethiol (B179389) and 2-aminobut-2-enoate. wikipedia.org

2-aminobut-2-enoate spontaneously isomerizes to 2-iminobutanoate. wikipedia.org

Finally, 2-iminobutanoate is hydrolyzed to produce 2-oxobutyrate and ammonia. wikipedia.org

MGL is found in a range of organisms, including various bacteria (like Porphyromonas gingivalis and Pseudomonas putida), parasitic protozoa (Entamoeba histolytica, Trichomonas vaginalis), and plants (Arabidopsis thaliana), but it is notably absent in humans. wikipedia.orgnih.gov In anaerobic bacteria and protozoa, this pathway contributes to ATP metabolism. wikipedia.org In plants such as Arabidopsis, MGL activity is significant for metabolizing methionine, and its product, 2-oxobutyrate, can enter the biosynthetic pathway for isoleucine. pnas.orgfrontiersin.org Studies have shown that under stress conditions, this pathway becomes more active to produce isoleucine, which can act as an osmoprotectant. frontiersin.org

Valine and Leucine (B10760876) Associated Pathways

While not a direct production route, the metabolic pathways of the branched-chain amino acids (BCAAs) valine and leucine are intricately linked to the availability of intermediates related to 2-oxobutyrate. The catabolism of all three BCAAs (leucine, isoleucine, and valine) begins with two common enzymatic steps: transamination by branched-chain amino acid aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govfrontierspartnerships.orgyoutube.com

The degradation of valine ultimately yields propionyl-CoA, which is glucogenic as it can be converted to succinyl-CoA. nih.govyoutube.com Leucine degradation, on the other hand, is ketogenic, producing acetyl-CoA and acetoacetate. nih.gov The direct precursor for leucine biosynthesis is α-ketoisovalerate, which is also the α-keto acid of valine. youtube.compnas.org

The connection to 2-oxobutyrate is most evident in the context of isoleucine biosynthesis, where 2-oxobutyrate is a direct precursor. pnas.org The enzymes involved in the later stages of isoleucine synthesis are the same ones used in valine and leucine biosynthesis. pnas.org This shared machinery means that the metabolic flux through the valine and leucine pathways can influence the pools of precursors and enzymes available for isoleucine synthesis from 2-oxobutyrate. For instance, in rat muscle, the degradation of valine, leucine, and isoleucine leads to the accumulation of their corresponding branched-chain 2-oxo acids. nih.gov

Pyruvate (B1213749) Pathway to 2-Oxobutyrate (Citramalate Pathway)

An alternative, threonine-independent route for 2-oxobutyrate synthesis is the citramalate (B1227619) pathway. asm.orgasm.org This pathway represents a more direct route for synthesizing 2-oxobutyrate by extending the carbon chain of pyruvate. asm.orgnih.gov It has been identified in various microorganisms, including the archaeon Methanocaldococcus jannaschii and the bacterium Leptospira interrogans, as well as in plants like apples. pnas.orgasm.orgpnas.org The pathway consists of a series of enzymatic reactions that convert pyruvate and acetyl-CoA into 2-oxobutyrate. nih.gov

Condensation of Acetyl-CoA with Pyruvate

The initial and rate-limiting step of the citramalate pathway is the condensation of acetyl-CoA and pyruvate to form (R)-citramalate. asm.orgnih.gov This reaction is a key control point, as it commits carbon flux into this specific biosynthetic route. nih.gov The reaction directly competes with the first step of the citric acid cycle, where citrate (B86180) synthase catalyzes the condensation of acetyl-CoA with oxaloacetate to form citrate. researchgate.net

Role of Citramalate Synthase (CMS)

The condensation of acetyl-CoA and pyruvate is catalyzed by the enzyme citramalate synthase (CMS), also known as (R)-citramalate synthase (EC 2.3.1.182). ebi.ac.uknih.govwikipedia.org This enzyme is a member of the acyltransferase family, which also includes citrate synthase and 2-isopropylmalate synthase (IPMS), the latter being involved in leucine biosynthesis. pnas.orgpnas.org

In Methanococcus jannaschii, the CMS enzyme, designated CimA, has been cloned and characterized. nih.govnih.gov It exhibits specificity for pyruvate and acetyl-CoA, distinguishing it from the related isopropylmalate synthase, which has a much higher affinity for α-ketoisovalerate. nih.gov Following the formation of citramalate, the pathway proceeds via two subsequent enzymatic steps that are parallel to reactions in leucine biosynthesis: an isomerization catalyzed by an isopropylmalate isomerase-like enzyme and an oxidative decarboxylation catalyzed by an isopropylmalate dehydrogenase-like enzyme to yield 2-oxobutyrate. asm.orgnih.gov

Evolutionary Aspects of the Pyruvate Pathway

Phylogenetic analyses indicate that the pyruvate pathway to 2-oxobutyrate has evolved on multiple occasions in different bacterial and archaeal lineages. asm.orgnih.gov The evolution of this pathway is a classic example of metabolic diversification through gene duplication and functional divergence. asm.org It is widely suggested that the enzymes for the citramalate pathway were recruited from the pre-existing isopropylmalate pathway of leucine biosynthesis. asm.orgasm.orgnih.gov

The key evolutionary event was the emergence of a citramalate synthase from an ancestral isopropylmalate synthase (IPMS). asm.org This could have occurred through gene duplication, allowing one copy to retain its function in leucine synthesis while the other diverged to acquire a new substrate specificity for pyruvate instead of α-ketoisovalerate. asm.org The other enzymes in the pathway, namely the isomerase and dehydrogenase, often show broad substrate specificity, allowing them to function in both the leucine and the newly evolved citramalate pathways. asm.orgnih.gov For example, the isopropylmalate dehydrogenase (MJ0720) from M. jannaschii can catalyze the oxidative decarboxylation of multiple substrates, including β-isopropylmalate (from the leucine pathway) and citramalate. asm.orgnih.gov This enzymatic promiscuity provided a fertile ground for the evolution of a novel metabolic route.

Data Tables

Table 1: Key Enzymes in 2-Oxobutyrate Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Pathway | Reaction |

|---|---|---|---|---|

| Methionine gamma-lyase | MGL | 4.4.1.11 | Methionine Catabolism | L-methionine → 2-oxobutyrate + methanethiol + NH₃ wikipedia.org |

| Branched-chain amino acid aminotransferase | BCAT | 2.6.1.42 | BCAA Degradation | BCAA + α-ketoglutarate ⇌ Branched-chain α-keto acid + L-glutamate nih.govyoutube.com |

| Citramalate synthase | CMS | 2.3.1.182 | Citramalate Pathway | Acetyl-CoA + Pyruvate → (R)-Citramalate + CoA asm.orgebi.ac.uk |

| Isopropylmalate isomerase | IPMI | 4.2.1.33 | Citramalate/Leucine Pathway | (R)-Citramalate ⇌ Citraconate ⇌ Isocitramalate asm.orgasm.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-aminobut-2-enoate |

| 2-iminobutanoate |

| 2-oxobutyrate (alpha-ketobutyrate) |

| 3-isopropylmalate dehydrogenase |

| Acetoacetate |

| Acetyl-CoA |

| Ammonia |

| Citraconate |

| Citramalate |

| Citramalate synthase (CMS) |

| Citrate |

| Citrate synthase |

| Isocitramalate |

| Isoleucine |

| Isopropylmalate isomerase |

| L-glutamate |

| L-methionine |

| Leucine |

| Methanethiol |

| Methionine gamma-lyase (MGL) |

| Oxaloacetate |

| Propionyl-CoA |

| Pyridoxal 5'-phosphate (PLP) |

| Pyruvate |

| Sodium 2-oxobutyrate, monosodium salt |

| Succinyl-CoA |

| Valine |

| α-ketoglutarate |

Catabolism and Metabolic Fate of 2 Oxobutyrate

Conversion of 2-Oxobutyrate to Propionyl-CoA

The initial and rate-limiting step in the catabolism of 2-oxobutyrate is its conversion to propionyl-CoA. This transformation occurs within the mitochondrial matrix and is accomplished through a critical enzymatic reaction. smpdb.capathbank.org

The conversion of 2-oxobutyrate to propionyl-CoA is achieved through oxidative decarboxylation, a reaction catalyzed by large, multi-enzyme structures known as 2-oxoacid dehydrogenase complexes. smpdb.capathbank.orgresearchgate.net While no single dehydrogenase complex is exclusively specific to 2-oxobutyrate, several are capable of processing it. smpdb.capathbank.org Notably, the branched-chain alpha-keto acid dehydrogenase complex (BCOADC) and the pyruvate (B1213749) dehydrogenase complex (PDC) can both utilize 2-oxobutyrate as a substrate. hmdb.canih.govnih.gov Conversely, the 2-oxoglutarate dehydrogenase complex does not act on 2-oxobutyrate. nih.govnih.gov

These intricate complexes are composed of three principal enzymatic components:

E1 (2-oxoacid dehydrogenase): A substrate-specific decarboxylase that requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. smpdb.capathbank.orgresearchgate.net

E2 (dihydrolipoamide acyltransferase): This component, which forms the structural core of the complex, utilizes a lipoate cofactor to transfer the acyl group. smpdb.capathbank.orgtaylorfrancis.com

E3 (dihydrolipoamide dehydrogenase): A flavoprotein (containing FAD) that is a common component to all 2-oxoacid dehydrogenase complexes and is responsible for regenerating the oxidized form of lipoate. smpdb.capathbank.orgtaylorfrancis.com

The reaction mechanism involves the E1 component binding 2-oxobutyrate, the E2 component transferring the resulting propionyl group to coenzyme A to form propionyl-CoA, and the E3 component reoxidizing the E2's lipoate cofactor by transferring electrons to NAD+. smpdb.capathbank.org

| Enzyme Complex | Substrate | Km (µM) | Vmax (% of primary substrate) |

|---|---|---|---|

| Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC) | 2-Oxobutyrate | 18 | 53% (of 3-methyl-2-oxobutyrate) |

| Pyruvate Dehydrogenase Complex (PDC) | 2-Oxobutyrate | 100 | 49% (of pyruvate) |

Data sourced from Paxton R, et al. (1986). nih.govnih.gov

The 2-oxobutyrate pathway represents a significant route for the endogenous production of propionyl-CoA. researchgate.net This pathway is central to the catabolism of several amino acids. For instance, the enzyme threonine dehydratase catalyzes the conversion of threonine into 2-oxobutyrate and ammonia. wikipedia.orgresearchgate.net Similarly, the degradation of methionine and cystathionine (B15957) also yields 2-oxobutyrate. smpdb.cawikipedia.org Once formed, 2-oxobutyrate is decarboxylated to propionyl-CoA. researchgate.net In certain microorganisms, this conversion can be catalyzed by enzymes such as 2-oxobutyrate synthase, which uses coenzyme A and ferredoxin as co-substrates. wikipedia.org

The propionyl-CoA generated from 2-oxobutyrate catabolism plays a pivotal role as the starting block for the synthesis of odd-chain fatty acids (OCFAs). nih.govwikipedia.org In contrast to the biosynthesis of even-chain fatty acids, which begins with acetyl-CoA, the synthesis of OCFAs is initiated with a propionyl-CoA primer. wikipedia.orgnih.gov

The process begins when propionyl-CoA condenses with malonyl-CoA, a reaction that forms 3-oxovaleryl-ACP. nih.gov This five-carbon intermediate then enters the fatty acid elongation cycle, where two-carbon units are sequentially added, leading to the formation of long-chain OCFAs, such as C15 (pentadecanoic acid) and C17 (margaric acid). nih.govwikipedia.org The availability of intracellular propionyl-CoA is often the rate-limiting factor in the microbial production of these specialized lipids. nih.gov

Further Metabolism of Propionyl-CoA

Following its formation, propionyl-CoA undergoes a series of enzymatic conversions to produce a metabolite that can be integrated into the central energy-producing pathway of the cell.

Propionyl-CoA is catabolized via the methylmalonyl-CoA pathway, a three-step process occurring in the mitochondria. nih.govaklectures.com

Carboxylation: The first step involves the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase (PCC), an enzyme that requires biotin (B1667282) (vitamin B7), bicarbonate, and ATP. nih.govdroracle.ainih.govwikipedia.org

Epimerization: The resulting D-methylmalonyl-CoA is then converted into its L-stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (also called a racemase). smpdb.cadroracle.ainih.gov

Isomerization: In the final step, L-methylmalonyl-CoA is rearranged to form succinyl-CoA. This isomerization is catalyzed by methylmalonyl-CoA mutase, a notable enzyme that depends on vitamin B12 (in the form of adenosylcobalamin) as a cofactor. smpdb.cadroracle.ainih.govyoutube.com

| Enzyme | Substrate(s) | Product | Required Cofactor(s) |

|---|---|---|---|

| 2-Oxoacid Dehydrogenase Complexes (e.g., BCOADC, PDC) | 2-Oxobutyrate, CoA, NAD+ | Propionyl-CoA, CO2, NADH | Thiamine Pyrophosphate (TPP), Lipoate, FAD |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA, HCO3-, ATP | D-Methylmalonyl-CoA | Biotin (Vitamin B7) |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | None |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 (Adenosylcobalamin) |

Data compiled from multiple sources. smpdb.capathbank.orgdroracle.ainih.govwikipedia.org

The final product of propionyl-CoA metabolism, succinyl-CoA, is a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). wikipedia.orgnih.govyoutube.com Its entry allows the carbon skeleton originating from 2-oxobutyrate to be completely oxidized for the purpose of ATP generation. youtube.comyoutube.comyoutube.com

The integration of succinyl-CoA into the TCA cycle bypasses the initial two decarboxylation steps of the cycle. youtube.com The subsequent reactions involving succinyl-CoA contribute directly to cellular energy production:

Succinyl-CoA is converted to succinate (B1194679) by succinyl-CoA synthetase, a reaction that generates one molecule of GTP (or ATP) through substrate-level phosphorylation. youtube.com

Succinate is then oxidized to fumarate (B1241708) by succinate dehydrogenase (Complex II of the electron transport chain), producing one molecule of FADH2. youtube.com

Fumarate is hydrated to malate (B86768) by fumarase. youtube.com

Finally, malate is oxidized to oxaloacetate by malate dehydrogenase, generating one molecule of NADH. youtube.com

This anaplerotic function ensures that the products from the breakdown of odd-chain fatty acids and specific amino acids are efficiently utilized within the central metabolic machinery of the cell. youtube.comyoutube.com

Transamination Reactions of 2-Oxobutyrate

Transamination is a critical biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. youtube.comnih.govyoutube.com This process is central to amino acid synthesis and degradation.

2-Oxobutyrate serves as the direct keto acid precursor for the synthesis of L-2-aminobutyric acid through a transamination reaction. nih.gov In this process, an aminotransferase enzyme facilitates the transfer of an amino group from a donor amino acid, such as L-aspartate or glutamate (B1630785), to 2-oxobutyrate. youtube.comnih.gov This conversion results in the formation of L-2-aminobutyric acid and the corresponding keto acid of the donor amino acid.

For instance, in a whole-cell biotransformation system using recombinant Escherichia coli, L-2-aminobutyric acid was produced by the action of tyrosine aminotransferase on 2-ketobutyrate and L-aspartate. nih.gov The 2-ketobutyrate required for this reaction was generated in situ from L-threonine by the enzyme threonine deaminase. nih.gov

Table 1: Transamination of 2-Oxobutyrate

| Keto Acid Substrate | Amino Donor | Enzyme | Product Amino Acid |

|---|---|---|---|

| 2-Oxobutyrate | L-Aspartate | Tyrosine Aminotransferase | L-2-Aminobutyric acid |

This table illustrates the enzymatic conversion of 2-oxobutyrate to L-2-aminobutyric acid through transamination, highlighting key substrates and the enzyme involved.

Transamination reactions involving 2-oxobutyrate are integral to cellular nitrogen metabolism. nih.govnih.gov By accepting an amino group, 2-oxobutyrate participates in the dynamic pool of nitrogen, linking the metabolism of different amino acids. hmdb.caweizmann.ac.il The primary hub for the collection and donation of amino groups in the cell is the glutamate/2-oxoglutarate pair. youtube.comweizmann.ac.il Amino groups from the catabolism of various amino acids are transferred to 2-oxoglutarate to form glutamate. youtube.com Glutamate can then serve as the amino donor in the synthesis of other non-essential amino acids by donating its amino group to various keto acids, including 2-oxobutyrate. youtube.comweizmann.ac.il

This network of reactions ensures that nitrogen from dietary or cellular protein breakdown can be efficiently re-utilized for the synthesis of new amino acids and other nitrogenous compounds, or prepared for excretion. youtube.com The metabolite 2-oxoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, lies at the intersection of carbon and nitrogen metabolism and acts as a major carbon skeleton for nitrogen-assimilating reactions. nih.govfrontiersin.org The transamination of 2-oxobutyrate is thus a component of this broader regulatory system that balances the cell's carbon and nitrogen status. nih.gov

Other Degradation Products and Pathways

Beyond transamination, 2-oxobutyrate can be channeled into other significant catabolic pathways, leading to its conversion into various metabolic intermediates.

2-Oxobutyrate is a direct product of cystathionine metabolism. hmdb.camedchemexpress.comwikipedia.org Cystathionine is an intermediate in the transsulfuration pathway, which converts methionine to cysteine. nih.gov The enzyme cystathionine beta-synthase catalyzes the condensation of serine and homocysteine to form cystathionine. nih.gov Subsequently, the enzyme cystathionine gamma-lyase (also known as cystathionase) catalyzes the cleavage of cystathionine to yield cysteine, ammonia, and 2-oxobutyrate. hmdb.ca This reaction firmly establishes 2-oxobutyrate as a key product in the metabolic pathway linking the amino acids methionine and cysteine. genome.jp

Due to its structure as an alpha-keto acid, 2-oxobutyrate is a structural analog of other key keto acids, notably pyruvate. nih.govresearchgate.net This similarity allows it to be recognized and processed by several alpha-keto acid converting enzymes that are not strictly specific to one substrate. nih.govpathbank.org

One major pathway for its degradation is through oxidative decarboxylation to propionyl-CoA, a reaction catalyzed by the branched-chain alpha-keto acid dehydrogenase complex. wikipedia.orgpathbank.org This multi-enzyme complex, typically involved in the breakdown of keto acids derived from branched-chain amino acids, can also act on 2-oxobutyrate. pathbank.orgnih.gov The resulting propionyl-CoA can then be further metabolized to succinyl-CoA, an intermediate of the citric acid cycle. medchemexpress.comwikipedia.org

Additionally, other enzymes that act on pyruvate have been shown to convert 2-oxobutyrate. These include pyruvate oxidase and pyruvate formate-lyase in microorganisms like E. coli. nih.govresearchgate.net Lactate (B86563) dehydrogenases from Lactobacillus plantarum have also been shown to reduce 2-oxobutyrate to alpha-hydroxybutyrate, demonstrating the substrate promiscuity of these alpha-keto acid converting enzymes. usda.gov

Table 2: Key Enzymes in 2-Oxobutyrate Degradation

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|

| Cystathionine gamma-lyase | Cystathionine | Cysteine, Ammonia, 2-Oxobutyrate | Cysteine and Methionine Metabolism |

| Branched-chain alpha-keto acid dehydrogenase complex | 2-Oxobutyrate | Propionyl-CoA | Amino Acid Degradation / Propanoate Metabolism |

| Lactate Dehydrogenase | 2-Oxobutyrate | alpha-Hydroxybutyrate | Fermentation / Anaerobic Metabolism |

This table summarizes the enzymes involved in the degradation of 2-oxobutyrate, their substrates, products, and the metabolic context of these reactions.

Enzymatic Reactions and Kinetics Involving 2 Oxobutyrate

Enzymes Utilizing 2-Oxobutyrate as a Substrate

A number of enzymes can recognize and process 2-oxobutyrate, channeling it into different metabolic pathways. The kinetics and specificity of these interactions vary significantly among enzymes and their isozymes.

Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the initial step in the biosynthesis of branched-chain amino acids: valine, leucine (B10760876), and isoleucine. nih.gov This pathway is vital for plants, fungi, and bacteria but is absent in animals, making AHAS a significant target for the development of herbicides and antimicrobial agents. nih.gov

The enzyme functions by condensing two 2-ketoacid molecules. In the canonical reaction, AHAS decarboxylates a molecule of pyruvate (B1213749) and transfers the resulting hydroxyethyl (B10761427) moiety to a second 2-ketoacid acceptor. nih.gov

If the acceptor is another pyruvate molecule, the product is 2-acetolactate, a precursor for valine and leucine biosynthesis. nih.gov

If the acceptor is 2-oxobutyrate, the product is 2-aceto-2-hydroxybutyrate (AHB), the precursor for isoleucine biosynthesis. nih.gov

Different organisms and even different tissues within an organism can express various AHAS isozymes with distinct substrate specificities. In Escherichia coli, three isozymes (I, II, and III) exhibit different preferences for pyruvate and 2-oxobutyrate as the acceptor substrate. nih.govrhea-db.org The specificity ratio, R, defines the relative rates of AHB formation versus acetolactate formation. Isozyme I shows little preference (R ≈ 1), while isozymes II and III are highly specific for 2-oxobutyrate, favoring the synthesis of the isoleucine precursor. rhea-db.org Another ThDP-dependent enzyme with AHAS activity, NzsH, was found to have a significantly lower affinity for 2-oxobutyrate compared to pyruvate. rsc.org

| AHAS Isozyme | Specificity Ratio (R)¹ | Preferred Acceptor Substrate | Primary Biosynthetic Pathway |

|---|---|---|---|

| Isozyme I | ~1 | Pyruvate ≈ 2-Oxobutyrate | Valine/Leucine & Isoleucine |

| Isozyme II | ~180 | 2-Oxobutyrate | Isoleucine |

| Isozyme III | ~60 | 2-Oxobutyrate | Isoleucine |

¹Specificity Ratio (R) = (VAHB/[2-oxobutyrate]) / (VAL/[pyruvate]), where VAHB is the rate of acetohydroxybutyrate formation and VAL is the rate of acetolactate formation. rhea-db.org Data sourced from rhea-db.org.

Lactate (B86563) dehydrogenase (LDH) is an oxidoreductase that catalyzes the reversible conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. wikipedia.org While lactate is its primary substrate, LDH can also act on other 2-oxoacids and 2-hydroxyacids. The enzyme can reduce 2-oxobutyrate to 2-hydroxybutyrate, although generally with less efficiency than its action on pyruvate. wikipedia.orgsigmaaldrich.com

Mammals have five major LDH isoenzymes (LDH-1 to LDH-5), which are tetramers composed of two different subunits: H (heart) and M (muscle). These isoenzymes exhibit different kinetic properties and tissue distributions. wikipedia.orgsigmaaldrich.com Notably, heart-type LDH (LDH-1, H₄) demonstrates a higher rate of reaction with 2-oxobutyrate compared to muscle-type LDH (LDH-5, M₄). sigmaaldrich.com This activity with 2-oxobutyrate is often termed α-hydroxybutyrate dehydrogenase (HBD) activity. nih.gov

Furthermore, a unique testis- and sperm-specific isoenzyme, known as LDH-C₄ or LDx, displays a remarkably high affinity for 2-oxobutyrate. nih.gov This suggests a potential role for 2-oxobutyrate metabolism in spermatozoa. nih.gov

| Enzyme Source | Substrate | Km (mM) |

|---|---|---|

| Spermatozoal LDx | Pyruvate | 0.05 |

| 2-Oxobutyrate | 0.18 | |

| Sperm Lysates | Pyruvate | 0.114 |

| 2-Oxobutanoate (B1229078) | 0.33 | |

| 2-Oxopentanoate | 5.0 | |

| 2-Oxohexanoate | 0.8 |

Data sourced from nih.govbioscientifica.com.

The Pyruvate Dehydrogenase Complex (PDHc) is a large, mitochondrial multi-enzyme assembly that plays a pivotal role in cellular energy metabolism by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.org This reaction serves as the primary link between glycolysis and the citric acid cycle. wikipedia.org

As a structural analog of pyruvate, 2-oxobutyrate can interact with PDHc, acting as both a substrate and a competitive inhibitor. nih.govnih.gov Elevated concentrations of 2-oxobutyrate have been shown to inhibit PDHc activity in E. coli. nih.govsemanticscholar.org In mammals, the oxidative decarboxylation of 2-oxobutyrate is carried out by both PDHc and the branched-chain 2-oxo acid dehydrogenase (BCODH) complex. nih.govnih.gov However, kinetic studies with purified rat enzymes revealed that BCODH has a much higher affinity (lower Kₘ) for 2-oxobutyrate than PDHc does, suggesting that BCODH is the more significant enzyme for 2-oxobutyrate catabolism, particularly in the liver. nih.govnih.gov In contrast, studies on ox brain PDHc found 2-oxobutyrate to be only a weak inhibitor. nih.gov

| Enzyme Complex | Apparent Km (µM) | Relative Vmax (%) |

|---|---|---|

| Pyruvate Dehydrogenase (PDH) | 114 | 45¹ |

| Branched-chain 2-oxo acid Dehydrogenase (BCODH) | 26 | 38² |

¹Relative to Vmax for pyruvate. nih.govnih.gov ²Relative to Vmax for 3-methyl-2-oxobutyrate. nih.govnih.gov

Pyruvate oxidase (PoxB) is a peripheral membrane enzyme found in E. coli that utilizes thiamine diphosphate and FAD as cofactors. nih.govwikipedia.org It catalyzes the oxidative decarboxylation of pyruvate to acetyl phosphate (B84403) and CO₂. wikipedia.orguniprot.org PoxB is also capable of using 2-oxobutyrate as a substrate, converting it to propionate (B1217596) and CO₂, although pyruvate is the preferred substrate with a higher binding affinity. semanticscholar.orgnih.gov

The substrate selectivity of PoxB has been a target for protein engineering. Through site-directed mutagenesis, researchers have successfully altered its substrate preference. nih.govnih.gov By introducing mutations in the active site, such as the V380A substitution, scientists engineered a PoxB variant with significantly reduced activity towards pyruvate while maintaining its activity with 2-oxobutyrate, effectively creating a "2-oxobutyrate oxidase". nih.gov This mutant exhibited a 6-fold increase in the Kₘ for pyruvate and a 10-fold decrease in Vₘₐₓ, with minimal changes to its kinetics for 2-oxobutyrate. nih.gov Conversely, another mutation, F112W, resulted in a PoxB variant with a 20-fold higher preference for pyruvate over 2-oxobutyrate, thereby minimizing the metabolism of 2-oxobutyrate. nih.govnih.gov

Transaminases, or aminotransferases, are a class of enzymes that catalyze transamination reactions, where an amino group is transferred from an amino donor to a keto acid acceptor. wikipedia.org This process is fundamental for the synthesis and degradation of amino acids. wikipedia.org

2-oxobutyrate can function as an amino group acceptor in reactions catalyzed by various transaminases, leading to the synthesis of the non-proteinogenic amino acid 2-aminobutyrate. nih.govresearchgate.netnih.gov For instance, an ω-transaminase from Vibrio fluvialis has been utilized for the asymmetric synthesis of L-2-aminobutyric acid from 2-oxobutyric acid, achieving a high enantiomeric excess (>99%). nih.gov Studies on the bacterium Megasphaera elsdenii suggest that its alanine (B10760859) transaminases can use 2-oxobutyrate as a substrate, as the production of 2-aminobutyrate was sensitive to L-cycloserine, a known inhibitor of these enzymes. nih.gov

Thiamine diphosphate (ThDP), the active form of vitamin B₁, is an essential coenzyme for a diverse group of enzymes that catalyze the cleavage of C-C bonds adjacent to a carbonyl group. nih.govlibretexts.org The catalytic action relies on the formation of a nucleophilic ylide on the thiazole (B1198619) ring of ThDP, which attacks the carbonyl carbon of a substrate like 2-oxobutyrate. libretexts.org Several of the enzymes discussed previously belong to this family.

Pyruvate Dehydrogenase Complex (PDHc): Utilizes ThDP for the decarboxylation of pyruvate and other 2-oxoacids, including 2-oxobutyrate. nih.govcornell.edu

Acetohydroxy Acid Synthase (AHAS): A ThDP-dependent enzyme that uses 2-oxobutyrate as a key substrate in the biosynthesis of isoleucine. nih.govrsc.org

Pyruvate Oxidase (PoxB): Employs ThDP to catalyze the oxidative decarboxylation of pyruvate and 2-oxobutyrate. nih.govuniprot.org

Branched-chain 2-oxo acid dehydrogenase (BCODH): A ThDP-dependent complex that, in addition to its primary substrates, efficiently metabolizes 2-oxobutyrate. nih.govcornell.edu

2-oxobutyrate synthase (EC 1.2.7.2): Also known as α-ketobutyrate synthase, this enzyme specifically catalyzes the ThDP-dependent conversion of 2-oxobutyrate and Coenzyme A into propanoyl-CoA and CO₂. wikipedia.org

Transketolase: A central enzyme in the pentose (B10789219) phosphate pathway that uses ThDP to transfer two-carbon units between sugar phosphates. libretexts.orgcornell.edu

The common mechanistic feature of these enzymes is the stabilization of a carbanion intermediate following the decarboxylation of the 2-oxoacid substrate, a feat made possible by the unique chemical properties of the ThDP coenzyme. libretexts.org

Enzyme Kinetics and Mechanistic Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. It provides a quantitative framework for understanding how enzymes function, their substrate specificity, and how their activity is controlled. For enzymes that process 2-oxobutyrate, kinetic studies reveal detailed information about their catalytic mechanisms and regulatory features.

The behavior of many enzymes that utilize 2-oxobutyrate can be described by the Michaelis-Menten model. This model introduces several key kinetic constants: the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant or turnover number (kcat).

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the total enzyme concentration.

Km (Michaelis Constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Km indicates a higher affinity. nih.gov

kcat (Turnover Number) is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It represents the intrinsic catalytic rate of the enzyme. nih.gov

A prominent example of an enzyme that processes both 2-oxobutyrate and its structural analog, pyruvate, is pyruvate oxidase (PoxB) from Escherichia coli. uniprot.orgmdpi.com PoxB catalyzes the oxidative decarboxylation of these substrates. Kinetic studies show that pyruvate is the preferred substrate for the wild-type enzyme. The specific activity ratio for pyruvate versus 2-oxobutyrate (2-OBA) in wild-type E. coli PoxB is approximately 6.23, indicating a higher preference for pyruvate. semanticscholar.orgnih.gov

Research involving a mutated version of this enzyme, PoxB V380A/L253F, highlights the differences in kinetic parameters. This mutant exhibited a 6-fold increase in the Km for pyruvate and a 10-fold decrease in Vmax with this substrate, signifying a dramatic reduction in both affinity and catalytic rate for pyruvate. uniprot.org In contrast, the kinetic constants for 2-oxobutyrate remained largely unaffected by this mutation. uniprot.org This demonstrates how specific amino acid residues in the active site contribute to substrate discrimination.

| Enzyme | Substrate | Relative Activity/Kinetic Parameter Change |

|---|---|---|

| Wild-Type Pyruvate Oxidase (PoxB) | Pyruvate vs. 2-Oxobutyrate | Activity ratio of 6.23 (Favors Pyruvate) semanticscholar.orgnih.gov |

| Mutant Pyruvate Oxidase (PoxB V380A/L253F) | Pyruvate | Km increased 6-fold, Vmax decreased 10-fold uniprot.org |

| 2-Oxobutyrate | Kinetic constants were "essentially normal" uniprot.org |

Substrate affinity and catalytic efficiency are crucial metrics for comparing how well an enzyme utilizes different substrates.

Substrate Affinity is reflected by the Km value; a low Km implies high affinity, meaning the enzyme can function effectively even at low substrate concentrations. nih.gov

Catalytic Efficiency is best described by the specificity constant, calculated as the ratio kcat/Km . This second-order rate constant accounts for both how well the enzyme binds the substrate (Km) and how quickly it converts it to product (kcat). A higher kcat/Km value signifies greater efficiency. researchgate.net

For enzymes like pyruvate oxidase, the lower activity with 2-oxobutyrate compared to pyruvate suggests a lower substrate affinity and/or catalytic efficiency for 2-oxobutyrate. nih.gov Conversely, other enzymes show a preference for 2-oxobutyrate. Acetohydroxyacid synthase (AHAS) , which catalyzes the first step in branched-chain amino acid synthesis, uses both pyruvate and 2-oxobutyrate. In E. coli AHAS isozyme III, the reaction involves an initial, rate-determining step with a first pyruvate molecule. In the second phase, a second keto acid acts as an acceptor. Here, 2-oxobutyrate is strongly preferred over another pyruvate molecule, with a relative specificity ratio of approximately 40:1, indicating a much higher affinity of the enzyme-intermediate complex for 2-oxobutyrate.

Enzyme activity is tightly controlled within the cell, often through allosteric regulation. This occurs when a regulatory molecule (an effector) binds to a site on the enzyme other than the active site (the allosteric site), causing a conformational change that either inhibits or activates the enzyme.

Feedback inhibition is a common form of allosteric regulation where the end product of a metabolic pathway inhibits an enzyme that acts early in that same pathway. This mechanism efficiently prevents the overproduction of metabolites. The metabolic pathway for isoleucine synthesis provides a classic example relevant to 2-oxobutyrate. In this pathway, threonine is converted to 2-oxobutyrate, which is then further processed to produce isoleucine. The final product, isoleucine, acts as an allosteric inhibitor of the first enzyme in the sequence, threonine deaminase . This inhibition reduces the production of 2-oxobutyrate and the subsequent flow of metabolites through the pathway, thereby regulating isoleucine levels.

Furthermore, because of its structural similarity to pyruvate, high concentrations of 2-oxobutyrate can competitively inhibit enzymes that primarily use pyruvate. For instance, the accumulation of 2-oxobutyrate has been shown to reduce the activity of the pyruvate dehydrogenase complex (PDHc) in E. coli. semanticscholar.org

Modern enzyme engineering leverages powerful tools like computational simulation and site-directed mutagenesis to study and modify enzyme function.

Computational Simulation , including molecular docking, allows researchers to model the three-dimensional structure of an enzyme and predict how substrates like 2-oxobutyrate bind to the active site. These simulations can identify key amino acid residues involved in substrate binding and catalysis.

Site-Directed Mutagenesis is a laboratory technique used to create specific, targeted changes to the DNA sequence of a gene. This results in the production of a modified protein where one or more amino acids are replaced, allowing researchers to test the function of specific residues predicted by computational models.

These techniques have been successfully applied to modify the substrate specificity of E. coli pyruvate oxidase (PoxB). Based on the crystal structure, computational docking simulations were used to identify residues F112 and V380 at the entrance of the substrate-binding pocket as key determinants of substrate selectivity. Subsequent site-directed mutagenesis of these residues produced enzyme variants with altered kinetics. One variant, PoxB F112W, showed a significantly enhanced selectivity for pyruvate, with a pyruvate/2-OBA activity ratio of 20.01 (up from 6.23 in the wild-type) and almost no detectable activity with 2-oxobutyrate. semanticscholar.orgnih.gov In a separate study, mutating residue Val-380 to smaller amino acids like alanine resulted in enzymes with markedly decreased activity towards pyruvate but retained normal activity with 2-oxobutyrate, effectively creating an 'alpha-ketobutyrate oxidase'. uniprot.org These studies exemplify how computational and genetic tools can be used to dissect and engineer the kinetic properties of enzymes involved in 2-oxobutyrate metabolism.

Regulation of 2 Oxobutyrate Metabolism

Transcriptional Regulation of Enzymes in 2-Oxobutyrate Pathways

The synthesis of enzymes involved in 2-oxobutyrate metabolism is primarily controlled at the level of gene transcription. This long-term control mechanism adjusts the cell's enzymatic capacity in response to sustained environmental or nutritional signals. A primary example is the regulation of the operons that encode enzymes for branched-chain amino acid (BCAA) biosynthesis, where 2-oxobutyrate is a key intermediate in the production of L-isoleucine.

In many bacteria, such as Corynebacterium glutamicum, the ilvBNC operon, which encodes enzymes for BCAA biosynthesis, is regulated by a transcriptional attenuation mechanism. mdpi.com This process involves a leader region on the mRNA, upstream of the structural genes, which contains a short open reading frame rich in codons for isoleucine, valine, and leucine (B10760876). mdpi.com When these amino acids are scarce, the ribosome stalls during the translation of this leader peptide. This stalling induces a conformational change in the mRNA, forming an antiterminator structure that allows RNA polymerase to proceed with the transcription of the downstream structural genes. mdpi.com Conversely, when BCAAs are abundant, the ribosome moves quickly through the leader region, which promotes the formation of a terminator hairpin, leading to premature termination of transcription. mdpi.com This elegant system ensures that the enzymes needed for BCAA synthesis are only produced when required.

General transcriptional control mechanisms also play a role, responding to broader cellular signals. dntb.gov.ua Transcription factors can integrate various metabolic signals to coordinate the expression of genes across different pathways, ensuring a balanced metabolic network. dntb.gov.ua

Allosteric Control Mechanisms

Allosteric control provides a rapid, second-by-second regulation of enzyme activity in response to fluctuating metabolite concentrations. This mechanism involves regulatory molecules, or effectors, binding to a site on the enzyme distinct from the active site (the allosteric site). This binding event induces a conformational change in the enzyme, altering its catalytic activity. psu.edu

The classic example in the context of 2-oxobutyrate metabolism is the allosteric regulation of biosynthetic L-threonine deaminase (also known as threonine dehydratase or IlvA), the enzyme that catalyzes the conversion of L-threonine to 2-oxobutyrate—the first committed step in L-isoleucine biosynthesis. psu.eduresearchgate.netpurdue.edunih.govbiorxiv.org This enzyme is allosterically inhibited by L-isoleucine, the end-product of the pathway, and allosterically activated by L-valine, the end-product of a parallel pathway. nih.govnih.gov

Allosteric Inhibition by L-Isoleucine: When L-isoleucine levels are high, it binds to a specific regulatory site on threonine deaminase. nih.govnih.gov This binding causes a conformational change that decreases the enzyme's affinity for its substrate, L-threonine, thereby reducing the production of 2-oxobutyrate and slowing down the entire isoleucine synthesis pathway. biorxiv.orgnih.gov

Allosteric Activation by L-Valine: L-valine, which is synthesized from pyruvate (B1213749), competes with L-isoleucine at the regulatory site but can also bind to a distinct activator site. psu.edupurdue.edunih.gov When L-valine levels are high relative to L-isoleucine, its binding can displace the inhibitor or otherwise shift the enzyme into a high-affinity, more active state. nih.gov This cross-pathway regulation helps to balance the production of the different branched-chain amino acids. nih.gov

Studies combining structural analysis and site-directed mutagenesis have begun to map the specific amino acid residues within the regulatory domains of threonine deaminase that are crucial for binding these effectors and transmitting the allosteric signal. nih.gov

Feedback Inhibition by Downstream Metabolites (e.g., L-Isoleucine, Branched-Chain Amino Acids)

Feedback inhibition is a specific type of allosteric control where the final product of a metabolic pathway inhibits an enzyme that acts early in that same pathway. bioninja.com.aunih.gov This is a highly effective and common strategy for maintaining metabolic homeostasis, preventing the unnecessary synthesis and accumulation of a product when it is already present in sufficient quantities. bioninja.com.aunih.gov

The regulation of the L-isoleucine biosynthetic pathway is a textbook case of feedback inhibition. researchgate.netbioninja.com.au The five-step pathway begins with the conversion of L-threonine to 2-oxobutyrate by threonine deaminase. biorxiv.orgbioninja.com.au The final product, L-isoleucine, acts as a non-competitive inhibitor of threonine deaminase. bioninja.com.au It binds to the enzyme's allosteric site, causing the enzyme to be temporarily inactivated. bioninja.com.au This halts the reaction sequence, ensuring that the cell does not waste energy and resources, such as L-threonine, to produce more isoleucine than needed. bioninja.com.au When the cellular concentration of L-isoleucine drops because it is being consumed for protein synthesis, it dissociates from the allosteric site, and the enzyme regains its activity, allowing the pathway to resume. bioninja.com.au

This direct feedback loop by the ultimate end-product on the first committed enzyme of the pathway is a critical regulatory node for controlling the flux into the isoleucine branch of BCAA metabolism.

| Enzyme | Pathway | Effector Molecule | Type of Regulation | Consequence |

| L-Threonine Deaminase (IlvA) | L-Isoleucine Biosynthesis | L-Isoleucine | Allosteric Feedback Inhibition | Decreases enzyme affinity for L-threonine, reducing 2-oxobutyrate production. nih.govbioninja.com.au |

| L-Threonine Deaminase (IlvA) | L-Isoleucine Biosynthesis | L-Valine | Allosteric Activation | Increases enzyme affinity for L-threonine, promoting 2-oxobutyrate production. nih.govnih.gov |

| Acetohydroxyacid Synthase (AHAS) | L-Isoleucine & L-Valine Biosynthesis | L-Isoleucine, L-Valine, L-Leucine | Feedback Inhibition | Inhibits the second step of the pathway, condensing 2-oxobutyrate with pyruvate. nih.gov |

Metabolic Cross-talk and Interdependencies of 2-Oxobutyrate Pathways

2-Oxobutyrate does not exist in a metabolic vacuum; it is a key node that connects several major metabolic routes. Its concentration and flux are dependent on, and in turn influence, the activity of interconnected pathways.

Amino Acid Metabolism: 2-oxobutyrate is a central intermediate in the metabolism of multiple amino acids. It is a degradation product of L-threonine and L-methionine and is the direct precursor for the biosynthesis of L-isoleucine. medchemexpress.comhmdb.cawikipedia.orgumaryland.edu

Intersection with Pyruvate Metabolism: Due to its structural similarity to pyruvate, 2-oxobutyrate can interact with many of the same enzymes. nih.gov Enzymes such as the pyruvate dehydrogenase complex (PDHc), pyruvate oxidase, and acetohydroxyacid synthase (AHAS) can recognize and process both 2-oxobutyrate and pyruvate, albeit with different efficiencies. nih.govsemanticscholar.org This creates a point of significant metabolic cross-talk and potential competition. High levels of 2-oxobutyrate can interfere with pyruvate metabolism, potentially disturbing the flow of carbon into the TCA cycle. nih.govresearchgate.net

Entry into the TCA Cycle: 2-oxobutyrate can be catabolized to provide energy. It is converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA. medchemexpress.comwikipedia.org Methylmalonyl-CoA is subsequently isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. medchemexpress.comhmdb.cawikipedia.org This links the catabolism of amino acids like threonine and methionine directly to central energy metabolism.

| Interacting Pathway | Nature of Interaction | Key Metabolites/Enzymes |

| Amino Acid Metabolism | Precursor for isoleucine; degradation product of threonine and methionine. umaryland.edu | Threonine Deaminase, Cystathionine (B15957) Gamma-Lyase |

| Pyruvate Metabolism | Structural analog; competes for active sites of shared enzymes. nih.gov | Pyruvate, Pyruvate Dehydrogenase Complex (PDHc), AHAS |

| TCA Cycle | Catabolized to propionyl-CoA, which enters the cycle as succinyl-CoA. medchemexpress.comwikipedia.org | Propionyl-CoA, Methylmalonyl-CoA, Succinyl-CoA |

| Branched-Chain Amino Acid (BCAA) Synthesis | Intermediate in isoleucine pathway; regulated by valine and leucine. nih.gov | L-Isoleucine, L-Valine, L-Leucine |

Impact of Cellular Redox State and Cofactor Availability (NADPH, ATP) on 2-Oxobutyrate Flux

Biosynthetic pathways are energetically expensive and require both energy, in the form of ATP, and reducing power, typically as NADPH. nih.gov The biosynthesis of L-threonine, the precursor to 2-oxobutyrate, is dependent on the supply of ATP and NADPH, which are primarily generated by central carbon metabolism, including the TCA cycle. nih.govresearchgate.net Therefore, a high cellular energy charge (high ATP) and sufficient reducing equivalents (high NADPH) will favor the flux towards amino acid synthesis. Conversely, when energy is low, these anabolic pathways are downregulated to conserve resources. Studies have shown that restoring the supply of intracellular NADPH can rescue L-threonine biosynthesis that has been inhibited by 2-oxobutyrate toxicity. nih.govsemanticscholar.org

The cellular redox state, often represented by the NADH/NAD+ ratio, also plays a crucial regulatory role. The function of 2-oxo acid dehydrogenase complexes, which catabolize 2-oxobutyrate and other alpha-keto acids, is directly controlled by the NADH/NAD+ ratio. nih.gov High levels of NADH inhibit these complexes, slowing catabolism. Furthermore, some enzymes act directly on 2-oxobutyrate using redox cofactors other than NAD(P)+. For example, 2-oxobutyrate synthase catalyzes the conversion of 2-oxobutyrate to propionyl-CoA using ferredoxin, an iron-sulfur protein, as an electron acceptor. wikipedia.org The activity of this enzyme is therefore directly tied to the redox state of the cell's ferredoxin pool. This demonstrates that the direction and rate of 2-oxobutyrate metabolism are tightly coupled to the cell's immediate energetic and redox balance.

Cellular and Organismal Contexts of 2 Oxobutyrate Metabolism

Intracellular Localization of 2-Oxobutyrate Metabolic Processes

The metabolism of 2-oxobutyrate is distinctly compartmentalized within the cell, primarily occurring in the cytosol and mitochondria. This separation allows for precise regulation and integration with other central metabolic pathways.

Mitochondrial and Cytosolic Pathways

The journey of 2-oxobutyrate metabolism begins in the cytosol with the breakdown of certain amino acids. nih.govreactome.org The catabolism of threonine and methionine, as well as serine in a pathway involving homocysteine, leads to the formation of 2-oxobutyrate. nih.gov Specifically, the enzyme threonine dehydratase acts on threonine to produce 2-oxobutyrate and ammonia.

Once formed in the cytosol, 2-oxobutyrate is transported into the mitochondrial matrix for subsequent catabolism. nih.govnih.gov While a specific transporter for 2-oxobutyrate has not been definitively identified, it is known to be transported across the inner mitochondrial membrane, possibly competing with pyruvate (B1213749) for the mitochondrial pyruvate carrier. nih.govembopress.org

Inside the mitochondria, 2-oxobutyrate undergoes oxidative decarboxylation to form propionyl-CoA. This critical step is catalyzed by two key multi-enzyme complexes: the branched-chain α-keto acid dehydrogenase complex (BCKDC) and the pyruvate dehydrogenase complex (PDH). nih.govnih.govscispace.comwikipedia.org Both complexes are located in the mitochondrial inner membrane. wikipedia.orgalchetron.com

Research indicates that while both enzymes can process 2-oxobutyrate, the BCKDC is likely the more significant contributor to its metabolism, particularly in the liver. nih.govscispace.com This is based on kinetic analyses which show that the BCKDC generally has a lower apparent Michaelis constant (Km) for 2-oxobutyrate compared to the PDH complex, indicating a higher affinity. nih.govscispace.com The subsequent mitochondrial reactions convert propionyl-CoA into succinyl-CoA, which can then enter the citric acid cycle. nih.gov

| Enzyme Complex | Apparent Km for 2-Oxobutyrate (µM) | Relative Vmax (%) | Primary Substrate |

|---|---|---|---|

| Branched-chain 2-oxo acid dehydrogenase (BCKDC) | 26 | 38 | Branched-chain 2-oxo acids |

| Pyruvate dehydrogenase (PDH) | 114 | 45 | Pyruvate |

Compartmentalized NAD+ Biosynthesis and Metabolic Regulation

The regulation of metabolic pathways, including that of 2-oxobutyrate, is intricately linked to the availability of essential cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ biosynthesis is itself compartmentalized, with distinct pools maintained in the nucleus, cytosol, and mitochondria. researchgate.nettandfonline.comtdl.orgelsevierpure.comnih.gov This spatial separation allows for independent regulation of NAD+-dependent processes in different cellular locations. researchgate.netelsevierpure.com

In mammalian cells, NAD+ is synthesized from nicotinamide mononucleotide (NMN) and ATP by a family of enzymes known as nicotinamide mononucleotide adenylyl transferases (NMNATs). tdl.org These enzymes exhibit specific subcellular localizations:

NMNAT-1 is found in the nucleus. tandfonline.comtdl.org

NMNAT-2 is located in the cytosol and Golgi apparatus. tandfonline.comtdl.org

NMNAT-3 resides within the mitochondria. tandfonline.com

Role in Microbial Metabolism and Biotechnology

2-Oxobutyrate is a key metabolic intermediate in many microorganisms and plays a significant role in various biosynthetic pathways, making it a target for metabolic engineering in biotechnology.

2-Oxobutyrate in Escherichia coli Metabolism and Biosynthesis

In Escherichia coli, 2-oxobutyrate is an essential precursor for the biosynthesis of the branched-chain amino acid L-isoleucine. nih.govelifesciences.org The canonical pathway begins with the deamination of L-threonine to 2-oxobutyrate, a reaction catalyzed by the enzyme threonine deaminase. elifesciences.org

However, the structural similarity of 2-oxobutyrate to pyruvate can lead to metabolic disturbances when it accumulates to high concentrations. nih.gov It acts as a competitive inhibitor for enzymes that use pyruvate as a substrate, most notably the pyruvate dehydrogenase complex (PDH). nih.gov This inhibition can disrupt the central carbon metabolism by reducing the flux of acetyl-CoA into the TCA cycle. nih.gov

To counteract this toxicity and improve the production of 2-oxobutyrate-derived compounds, metabolic engineering strategies have been developed. One successful approach involves remodeling the acetate (B1210297) bypass pathway in E. coli. nih.govnih.gov By replacing the PDH complex with the acetate bypass, the intracellular acetyl-CoA pool can be recharged, alleviating the toxic effects of 2-oxobutyrate accumulation. nih.govnih.gov Furthermore, research has shown that E. coli can utilize alternative, or "underground," metabolic pathways to produce 2-oxobutyrate when the primary threonine deaminase pathway is inactivated, demonstrating metabolic flexibility. nih.govelifesciences.orgresearchgate.netsigmaaldrich.com

| Enzyme | Gene(s) | Reaction | Metabolic Role |

|---|---|---|---|

| Threonine deaminase | ilvA, tdcB | L-threonine → 2-Oxobutyrate + NH3 | Canonical pathway for isoleucine biosynthesis |

| Pyruvate dehydrogenase complex (PDHc) | aceEF, lpdA | Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH | Competitively inhibited by 2-oxobutyrate |

| Pyruvate oxidase (PoxB) | poxB | Pyruvate + O2 + H2O → Acetate + CO2 + H2O2 | Part of the acetate bypass to relieve 2-oxobutyrate toxicity |

| Cystathionine (B15957) γ-synthase | metB | O-succinyl-L-homoserine cleavage | "Underground" pathway for 2-oxobutyrate synthesis |

Corynebacterium glutamicum and 2-Oxobutyrate in Amino Acid Production

Corynebacterium glutamicum is a gram-positive bacterium widely used for the industrial-scale production of amino acids. 2-Oxobutyrate serves as a crucial intermediate in the biosynthesis of branched-chain amino acids in this organism, particularly L-isoleucine. nih.gov The synthesis of L-isoleucine in C. glutamicum involves the condensation of 2-oxobutyrate and pyruvate. nih.gov

Metabolic engineering has been extensively applied to C. glutamicum to enhance the production of L-isoleucine by optimizing the flux through the 2-oxobutyrate pathway. Strategies include:

Increasing 2-Oxobutyrate Supply: Overexpression of the ilvA gene, which encodes threonine dehydratase, can increase the intracellular concentration of 2-oxobutyrate, thereby driving the pathway towards L-isoleucine. nih.govresearchgate.net

Enhancing Downstream Enzymes: Overexpression of the ilvBN genes, encoding acetohydroxyacid synthase (AHAS), the key enzyme for the synthesis of branched-chain amino acids, can pull the metabolic flux from 2-oxobutyrate and pyruvate towards L-isoleucine. nih.govnih.govresearchgate.net

Blocking Competing Pathways: Deleting genes involved in pathways that divert precursors away from L-isoleucine synthesis, such as the alaT gene which can reduce the pyruvate pool, has been shown to improve L-isoleucine yields. nih.govresearchgate.net

These genetic modifications, often in combination, have led to significant increases in the production titers of L-isoleucine in engineered C. glutamicum strains.

Methanocaldococcus jannaschii and Pyruvate Pathway to 2-Oxobutyrate

The archaeon Methanocaldococcus jannaschii utilizes an alternative route for 2-oxobutyrate synthesis that is distinct from the threonine-dependent pathway found in many bacteria and eukaryotes. This pathway starts with pyruvate, representing a shorter, more direct route to 2-oxobutyrate. asm.orgasm.orgasm.org

The key steps in this pathway are:

Condensation: The enzyme (R)-citramalate synthase, encoded by the cimA gene, catalyzes the condensation of pyruvate and acetyl-CoA to form (R)-citramalate. asm.orgasm.orgnih.gov

Isomerization and Dehydrogenation: The subsequent steps are catalyzed by enzymes that are also involved in leucine (B10760876) biosynthesis. asm.orgnih.gov These enzymes convert (R)-citramalate into 2-oxobutyrate. asm.org

This pyruvate-to-2-oxobutyrate pathway has been successfully transferred to E. coli for the biotechnological production of compounds derived from 2-oxobutyrate, such as 1-propanol (B7761284) and 1-butanol. asm.orgasm.org The citramalate (B1227619) synthase from M. jannaschii has been a key target for directed evolution to improve its activity and reduce feedback inhibition by isoleucine, further enhancing its utility in metabolic engineering applications. asm.orgasm.org

Haloferax mediterranei and Propionyl-CoA Supply Pathways

The extremely halophilic archaeon Haloferax mediterranei is notable for its ability to produce the bioplastic poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a desirable biodegradable polyester (B1180765). benthamscience.com The synthesis of the 3-hydroxyvalerate (B1259860) (3HV) component of PHBV is dependent on the intracellular availability of propionyl-coenzyme A (propionyl-CoA). nih.govnih.gov Intriguingly, H. mediterranei can synthesize PHBV with a significant 3HV content from carbon sources not directly related to propionyl-CoA, indicating the presence of robust endogenous pathways for its production. nih.govnih.govresearchgate.net

Bioinformatic analysis and subsequent experimental validation have revealed that H. mediterranei employs multiple pathways to generate propionyl-CoA, with 2-oxobutyrate serving as a key intermediate in two of these routes. nih.govnih.gov These pathways are crucial for providing the necessary precursors for PHBV biosynthesis. benthamscience.comnih.gov

The primary propionyl-CoA-supplying pathways in H. mediterranei include:

The Citramalate/2-Oxobutyrate Pathway: This pathway commences with the condensation of pyruvate and acetyl-CoA to form citramalate, which is subsequently converted to 2-oxobutyrate. nih.gov

The Aspartate/2-Oxobutyrate Pathway: In this route, oxaloacetate-derived amino acids, threonine and methionine, are directly converted into 2-oxobutyrate. nih.gov

The Methylmalonyl-CoA Pathway: This pathway also contributes to the propionyl-CoA pool. nih.govnih.gov

A Novel 3-Hydroxypropionate Pathway: This recently identified pathway couples CO2 assimilation with PHBV biosynthesis. nih.govnih.gov

These pathways collectively ensure a steady supply of propionyl-CoA for the synthesis of PHBV. nih.gov The two pathways that proceed via 2-oxobutyrate ultimately converge, sharing the same enzymatic steps to convert 2-oxobutyrate into propionyl-CoA. nih.gov The significance of these 2-oxobutyrate-related pathways is underscored by experiments where the addition of threonine, methionine, or isoleucine to the growth medium significantly enhances the 3HV molar fraction in the produced PHBV. nih.govresearchgate.net

Metabolic flux analysis has provided quantitative insights into the relative contributions of these pathways. The citramalate/2-oxobutyrate pathway was found to be the dominant generator of propionyl-CoA from glucose, accounting for 53.0% of the flux, while the 3-hydroxypropionate pathway contributed 30.6%. nih.govnih.govresearchgate.net

**Table 1: Propionyl-CoA Supply Pathways in *Haloferax mediterranei***

| Pathway | Key Precursors | Key Intermediate | Contribution to Propionyl-CoA Flux from Glucose |

|---|---|---|---|

| Citramalate/2-Oxobutyrate | Pyruvate, Acetyl-CoA | 2-Oxobutyrate | 53.0% nih.govnih.govresearchgate.net |

| Aspartate/2-Oxobutyrate | Threonine, Methionine | 2-Oxobutyrate | Not quantified separately |

| Methylmalonyl-CoA | Succinate (B1194679) | Methylmalonyl-CoA | Not quantified separately |

| 3-Hydroxypropionate | CO2 | 3-Hydroxypropionate | 30.6% nih.govnih.govresearchgate.net |

Clostridioides difficile Threonine Metabolism

Clostridioides difficile, a Gram-positive, anaerobic bacterium, is a significant cause of antibiotic-associated diarrhea. nih.gov Its ability to thrive in the gut is linked to its versatile metabolism, particularly its use of amino acids as energy sources through Stickland fermentation. nih.govfrontiersin.orgfrontiersin.org Threonine is a crucial amino acid for C. difficile, and its metabolism plays a central role in the bacterium's energy production and redox balance. nih.gov

The catabolism of threonine in C. difficile is initiated by the enzyme threonine dehydratase, which converts threonine to 2-oxobutyrate and releases ammonia. nih.gov This initial step is a redox-independent deamination, which allows the organism to conserve electron carriers for subsequent oxidative fermentation reactions. nih.gov

Following its formation, 2-oxobutyrate can enter different metabolic fates depending on the cellular needs:

Oxidative Metabolism: 2-oxobutyrate can be oxidatively fermented to propionate (B1217596) and CO2, a process that generates ATP. nih.gov

Reductive Metabolism: Under conditions requiring the regeneration of NAD+, propionate can be further reduced to n-propanol. nih.gov

Transamination: 2-oxobutyrate can be transaminated to form 2-aminobutyrate, which serves as a nitrogen sink and an energy store. nih.gov

This metabolic flexibility allows C. difficile to adapt to the changing nutrient environment of the gut. nih.gov The degradation of threonine via 2-oxobutyrate to propionyl-CoA is a recognized pathway in this organism. nih.govfrontiersin.orgresearchgate.net

**Table 2: Key Steps in Threonine Metabolism in *Clostridioides difficile***

| Step | Reactant | Enzyme | Product(s) | Metabolic Significance |

|---|---|---|---|---|

| 1 | Threonine | Threonine dehydratase | 2-Oxobutyrate, Ammonia | Initial deamination nih.gov |

| 2 (Oxidative) | 2-Oxobutyrate | Various | Propionate, CO2 | ATP generation nih.gov |

| 3 (Reductive) | Propionate | Various | n-Propanol | NAD+ regeneration nih.gov |

| 4 (Transamination) | 2-Oxobutyrate | Transaminase | 2-Aminobutyrate | Nitrogen sink, energy storage nih.gov |

Mammalian Cell Metabolism of 2-Oxobutyrate

2-Oxobutyrate in Threonine Catabolism in Mammals

In mammals, the essential amino acid threonine is catabolized through two primary pathways, with the relative importance of each varying by species and physiological state. reactome.org

One pathway involves the enzyme L-threonine 3-dehydrogenase, which is located in the mitochondria and converts threonine to 2-amino-3-oxobutyrate. reactome.orgnih.gov This intermediate is then cleaved by 2-amino-3-oxobutyrate-CoA ligase to yield glycine (B1666218) and acetyl-CoA. nih.govnih.gov

The second major pathway for threonine degradation is initiated by the cytosolic enzyme serine-threonine dehydratase (also known as threonine deaminase), which directly converts threonine to 2-oxobutanoate (B1229078) (α-ketobutyrate) and ammonia. reactome.orgcreative-proteomics.comwikipedia.org This pathway is considered the primary route for threonine catabolism in healthy adult humans. reactome.org This is due to the human gene for L-threonine 3-dehydrogenase being an expressed pseudogene, resulting in a catalytically inactive protein. reactome.orgwikipedia.org

Once formed, 2-oxobutanoate is further metabolized in the mitochondrial matrix. nih.gov It undergoes oxidative decarboxylation to propionyl-CoA, a reaction catalyzed by the branched-chain alpha-keto acid dehydrogenase complex. nih.gov Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. nih.gov

Metabolism in Specific Tissues (e.g., Liver, Kidney)

The liver is a primary site for threonine metabolism in mammals. rupahealth.com Studies in rats have indicated that the activity of both the L-threonine 3-dehydrogenase and the serine-threonine dehydratase pathways in the liver can vary depending on the physiological state. reactome.org During fasting or starvation, the glycine-independent pathway, which produces 2-oxobutanoate via serine-threonine dehydratase, is the predominant route for threonine catabolism in the liver. rupahealth.com

Threonine metabolism is also significant in the kidney, where threonine aldolase activity has been investigated. nih.gov Threonine plays a role in hepatic lipid metabolism, and a deficiency in threonine can lead to the accumulation of triglycerides in the liver. creative-proteomics.comnih.govnih.gov

Metabolomic Profiling in Cell Lines (e.g., Breast Cancer Cell Lines)

Metabolomic studies of cancer cells have revealed alterations in amino acid metabolism that support their proliferation and survival. mdpi.combiorxiv.org In the context of breast cancer, metabolic profiling of different cell lines has identified unique metabolic signatures. nih.govnih.gov